molecular formula C8H13N3 B13204422 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

Cat. No.: B13204422
M. Wt: 151.21 g/mol
InChI Key: GIOQTINKZFCGAD-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a fused pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine structure . Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:

  • 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
  • 1-Phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine
  • 1-Benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique ethyl group in this compound may confer distinct properties, such as enhanced lipophilicity or altered binding affinity to molecular targets .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H13N3/c1-2-11-8-7(6-10-11)4-3-5-9-8/h6,9H,2-5H2,1H3

InChI Key

GIOQTINKZFCGAD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCCN2)C=N1

Origin of Product

United States

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